2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiophene ring, and a dichlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate amines with chlorinated thiophenes under controlled conditions to form the pyrimidine ring.
Acetamide Formation: The final step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- **2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide lies in its specific structural features, such as the combination of the pyrimidine and thiophene rings with the dichlorophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O3S3/c17-9-2-1-8(5-10(9)18)22-13(24)7-27-16-21-6-11(15(20)23-16)29(25,26)14-4-3-12(19)28-14/h1-6H,7H2,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCWSRUFDHNTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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